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Pompe disease, a rare and debilitating lysosomal storage disorder, is characterized by the

deficiency of the enzyme acid α-glucosidase (GAA), leading to the accumulation of glycogen

primarily in muscle tissues. The standard of care for Pompe disease has been enzyme

replacement therapy (ERT) with recombinant human GAA (rhGAA), such as alglucosidase alfa.

However, emerging therapeutic strategies, including the use of pharmacological chaperones

like N-butyldeoxynojirimycin (L-NBDNJ), are showing promise in enhancing treatment efficacy.

This guide provides an objective comparison of L-NBDNJ-based therapies with standard ERT,

supported by experimental data.

Executive Summary
The combination of L-NBDNJ (miglustat) with a novel rhGAA, cipaglucosidase alfa (ATB200),

has demonstrated notable improvements in motor and respiratory functions in patients with

late-onset Pompe disease (LOPD) compared to the standard ERT, alglucosidase alfa. Clinical

trial data suggests that this combination therapy leads to greater glycogen clearance and

reduced muscle cell damage. While standard ERT has been life-altering for many patients, the

combination therapy addresses some of its limitations by improving the stability and uptake of

the therapeutic enzyme.
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Table 1: Efficacy Comparison in ERT-Experienced
Patients (PROPEL Study - Week 52)

Outcome Measure
Cipaglucosidase
alfa + Miglustat
(n=85)

Alglucosidase alfa
(n=38)

p-value

6-Minute Walk Test

(6MWT)

Mean Change from

Baseline (meters)
+20.8 (SD 7.2) +7.6 (SD 6.6) 0.072

Forced Vital Capacity

(FVC)

Mean Change from

Baseline (%

predicted)

-0.9 (SD 0.7) -4.0 (SD 0.8) 0.023

Data from the PROPEL clinical trial (NCT03729362) comparing cipaglucosidase alfa/miglustat

to alglucosidase alfa in ERT-experienced LOPD patients over 52 weeks.[1][2]

Table 2: Long-Term Efficacy in ERT-Naïve Patients
(ATB200-02 Study)
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Outcome
Measure

Month 6 (n=6) Month 12 (n=6) Month 24 (n=5) Month 36 (n=5)

6-Minute Walk

Test (6MWT)

Mean Change

from Baseline

(meters)

+36.7 (SD 29.08) +57.0 (SD 29.96) +60.7 (SD 36.52) +43.5 (SD 45.19)

Forced Vital

Capacity (FVC)

Mean Change

from Baseline (%

predicted)

+5.5 (SD 5.68) +4.5 (SD 7.92) +6.8 (SD 6.76) +6.2 (SD 3.42)

Data from the open-label Phase I/II ATB200-02 study (NCT02675465) investigating

cipaglucosidase alfa/miglustat in ERT-naïve LOPD patients.[3]

Table 3: Long-Term Efficacy in ERT-Experienced
Patients (ATB200-02 Study)

Outcome
Measure

Month 6 (n=16)
Month 12
(n=16)

Month 24
(n=10)

Month 36 (n=8)

6-Minute Walk

Test (6MWT)

Mean Change

from Baseline

(meters)

+23.1 (SD 44.75) +33.5 (SD 49.62) +21.3 (SD 60.90) +47.8 (SD 53.80)

Forced Vital

Capacity (FVC)

Mean Change

from Baseline (%

predicted)

-0.8 (SD 8.69) -1.3 (SD 5.95) -0.9 (SD 7.65) -0.4 (SD 7.56)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.mdaconference.org/abstract-library/long-term-follow-up-of-cipaglucosidase-alfa-miglustat-in-ambulatory-patients-with-pompe-disease-an-open-label-phase-i-ii-study-atb200-02/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13584640?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data from the open-label Phase I/II ATB200-02 study (NCT02675465) investigating

cipaglucosidase alfa/miglustat in ERT-experienced LOPD patients.[3]

Experimental Protocols
Acid α-Glucosidase (GAA) Activity Assay in Fibroblasts
This assay is crucial for the biochemical diagnosis of Pompe disease and for evaluating the

efficacy of therapeutic interventions at a cellular level.

Cell Culture: Patient-derived fibroblasts are cultured under standard conditions.

Sample Preparation: Fibroblasts are harvested and lysed to release intracellular

components.

Enzymatic Reaction: The cell lysate is incubated with the artificial substrate 4-

methylumbelliferyl-α-D-glucopyranoside (4-MUG) at a low pH (typically around 4.0-5.0) to

ensure the specific measurement of lysosomal GAA activity.

Fluorescence Measurement: The hydrolysis of 4-MUG by GAA produces a fluorescent

product, 4-methylumbelliferone, which is quantified using a fluorometer.

Data Analysis: The GAA activity is calculated based on the rate of fluorescence increase and

normalized to the total protein concentration in the lysate. This assay is considered highly

reliable for distinguishing between different phenotypes of Pompe disease.[4][5]

6-Minute Walk Test (6MWT)
The 6MWT is a standardized assessment of functional exercise capacity.

Test Environment: The test is conducted on a flat, hard surface, typically a corridor of at least

30 meters in length.

Patient Instruction: Patients are instructed to walk as far as they can in 6 minutes, without

running. They are allowed to slow down, stop, and rest if necessary. The use of assistive

devices is permitted and documented.
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Monitoring: A trained administrator monitors the patient, providing standardized

encouragement at specific intervals. The total distance walked in 6 minutes is recorded.

Outcome Measures: The primary outcome is the total distance walked in meters. This can

also be expressed as a percentage of the predicted distance for healthy individuals based on

age, sex, height, and weight. The 6MWT is a key endpoint in many Pompe disease clinical

trials.[2][6][7]

Forced Vital Capacity (FVC)
FVC is a measure of pulmonary function and is critical for assessing respiratory muscle

weakness in Pompe disease.

Equipment: A spirometer is used to measure the volume of air exhaled.

Procedure: The patient takes a deep breath and then exhales as forcefully and completely as

possible into the spirometer. The test is typically performed in both sitting and supine

positions to assess for diaphragmatic weakness.

Data Collection: The total volume of air exhaled is the FVC. The test is repeated several

times to ensure reproducibility.

Data Analysis: The FVC is expressed in liters and as a percentage of the predicted value for

a healthy individual of the same age, sex, and height. A significant drop in FVC when moving

from a sitting to a supine position is indicative of diaphragmatic weakness.[8][9]
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Caption: Pathophysiology of Pompe Disease.
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Caption: Mechanisms of ERT and L-NBDNJ Therapy.
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Caption: Clinical Trial Workflow for Pompe Disease.
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The advent of chaperone therapy with L-NBDNJ in combination with a next-generation ERT

represents a significant advancement in the management of Pompe disease. The available

data strongly suggests that this combination therapy offers superior efficacy in improving or

stabilizing key clinical outcomes compared to standard ERT alone. For researchers and drug

development professionals, these findings underscore the potential of combination therapies

that target multiple aspects of the disease pathophysiology, from enhancing enzyme stability to

improving its delivery to the target organelle. Further long-term studies will be crucial to fully

elucidate the sustained benefits and safety profile of this promising therapeutic approach.
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[https://www.benchchem.com/product/b13584640#efficacy-of-l-nbdnj-compared-to-standard-
pompe-disease-therapy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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